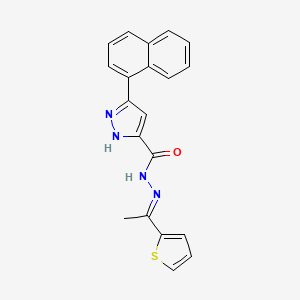
(E)-3-(naphthalen-1-yl)-N'-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(naphthalen-1-yl)-N'-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C20H16N4OS and its molecular weight is 360.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-3-(naphthalen-1-yl)-N'-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide has garnered attention in recent years due to its promising biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, including data from various studies, case analyses, and relevant research outcomes.
Chemical Structure and Properties
The compound belongs to the pyrazole family, characterized by a pyrazole ring substituted with naphthalene and thiophene moieties. Its structural formula can be represented as follows:
This structure allows for diverse interactions with biological targets, enhancing its potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including the compound . A significant study demonstrated that various pyrazolyl derivatives exhibited considerable inhibition against both bacterial and fungal strains. Specifically, the compound showed effective inhibition against:
- Bacterial Strains : Escherichia coli, Staphylococcus aureus, Bacillus subtilis
- Fungal Strains : Candida albicans, Aspergillus niger
The minimum inhibitory concentrations (MIC) were notably low, indicating strong antimicrobial activity (Table 1).
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 8 |
| S. aureus | 4 |
| B. subtilis | 8 |
| C. albicans | 16 |
| A. niger | 32 |
Anticancer Activity
The anticancer potential of this compound has been explored in several cell lines. Studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, including:
- MCF7 (breast cancer)
- NCI-H460 (lung cancer)
- HepG2 (liver cancer)
The growth inhibitory concentration (IC50) values are summarized in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.50 |
| NCI-H460 | 42.30 |
| HepG2 | 17.82 |
These results suggest that the compound may induce apoptosis in cancer cells, contributing to its anticancer effects.
The mechanism underlying the biological activity of this compound is believed to involve multiple pathways:
- Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cell proliferation.
- DNA Interaction : Studies indicate a strong binding affinity to DNA, disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies and Computational Analysis
A computational study utilizing molecular docking simulations provided insights into the binding interactions between the compound and its biological targets. The results indicated favorable binding energies and interactions with key residues in target proteins, supporting experimental findings regarding its biological efficacy.
In one notable case study, researchers synthesized a series of pyrazolyl derivatives and evaluated their biological activities through both experimental assays and computational methods. The findings underscored the potential of these compounds as multifunctional therapeutic agents with both antimicrobial and anticancer properties.
Eigenschaften
IUPAC Name |
3-naphthalen-1-yl-N-[(E)-1-thiophen-2-ylethylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c1-13(19-10-5-11-26-19)21-24-20(25)18-12-17(22-23-18)16-9-4-7-14-6-2-3-8-15(14)16/h2-12H,1H3,(H,22,23)(H,24,25)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWQEYHFBJMVGB-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














